molecular formula C8H8F3NO B8709414 3-Pyridinemethanol, 5-methyl-6-(trifluoromethyl)- CAS No. 1198016-47-5

3-Pyridinemethanol, 5-methyl-6-(trifluoromethyl)-

Cat. No. B8709414
M. Wt: 191.15 g/mol
InChI Key: QQHKSIBMDUUHLW-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

To a solution of [5-methyl-6-(trifluoromethyl)-3-pyridinyl]methanol (152 mg, 0.795 mmol) in DCM (10 mL) was added CrO2 (Magtrieve) (1336 mg, 15.90 mmol). The suspension was heated at 40° C. in a pressure tube overnight. The suspension was filtered over nylon membrane 0.45 μm and it was rinsed with DCM. The filtrate was evaporated to afford 120 mg (80%) of title compound pure enough to be used in the next step.
Quantity
152 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
1336 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[N:6][C:7]=1[C:8]([F:11])([F:10])[F:9]>C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[CH:5]=[N:6][C:7]=1[C:8]([F:11])([F:9])[F:10]

Inputs

Step One
Name
Quantity
152 mg
Type
reactant
Smiles
CC=1C=C(C=NC1C(F)(F)F)CO
Name
CrO2
Quantity
1336 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered over nylon membrane 0.45 μm and it
WASH
Type
WASH
Details
was rinsed with DCM
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.